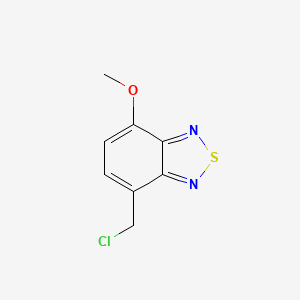
4-(Chloromethyl)-7-methoxy-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-7-methoxy-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles Benzothiadiazoles are heterocyclic compounds containing a benzene ring fused to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-7-methoxy-2,1,3-benzothiadiazole typically involves the chloromethylation of 7-methoxy-2,1,3-benzothiadiazole. One common method is the Blanc chloromethylation reaction, which involves the reaction of formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction conditions usually require an acidic environment and moderate temperatures to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-7-methoxy-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Scientific Research Applications
4-(Chloromethyl)-7-methoxy-2,1,3-benzothiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-7-methoxy-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane: This compound also contains a chloromethyl group and is used in similar applications, such as catalysis and polymerization.
4-(Chloromethyl)benzoic acid: Another compound with a chloromethyl group, used in organic synthesis and material science.
Uniqueness
4-(Chloromethyl)-7-methoxy-2,1,3-benzothiadiazole is unique due to its benzothiadiazole core, which imparts specific electronic and steric properties that influence its reactivity and applications
Properties
CAS No. |
89938-25-0 |
|---|---|
Molecular Formula |
C8H7ClN2OS |
Molecular Weight |
214.67 g/mol |
IUPAC Name |
7-(chloromethyl)-4-methoxy-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H7ClN2OS/c1-12-6-3-2-5(4-9)7-8(6)11-13-10-7/h2-3H,4H2,1H3 |
InChI Key |
HSBLFSBUJUBMPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=NSN=C12)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one](/img/structure/B14374491.png)
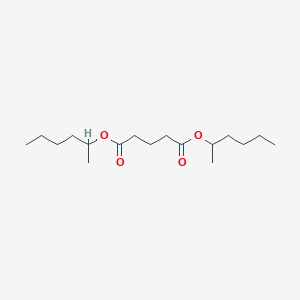
![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
![N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14374503.png)
![3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride](/img/structure/B14374523.png)
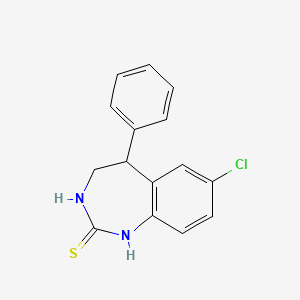
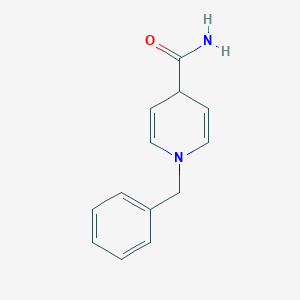
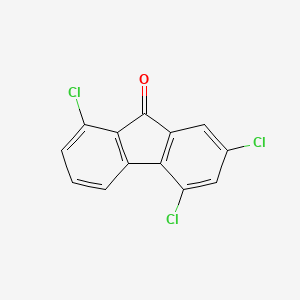
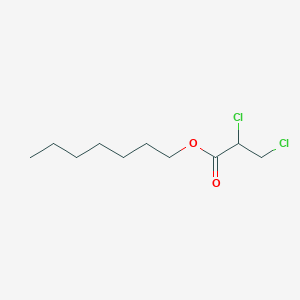
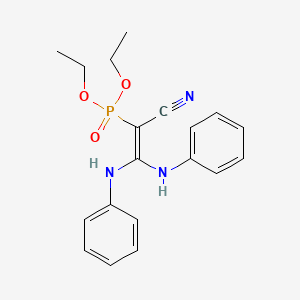
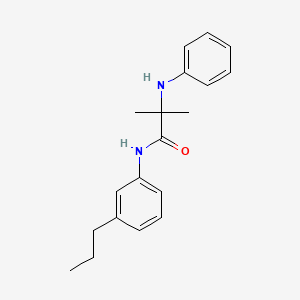
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)
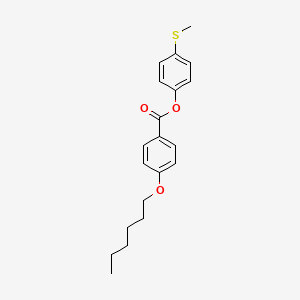
![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)
